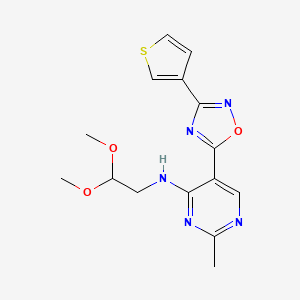

![molecular formula C11H11ClN4S B2904720 N~1~-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-benzenediamine CAS No. 339017-76-4](/img/structure/B2904720.png)

N~1~-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-benzenediamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antimicrobial and Cytotoxic Activity

A series of compounds including derivatives of 1H-benzimidazole, which could be structurally related to the given chemical, have been synthesized and evaluated for their antimicrobial and cytotoxic properties. Among these, specific derivatives exhibited significant antibacterial activity and cytotoxicity in vitro, highlighting their potential application in developing new antimicrobial agents and cancer treatments (Noolvi et al., 2014).

Herbicide Degradation

The degradation of chlorimuron-ethyl, a herbicide structurally related to the query compound, by Aspergillus niger was studied, demonstrating the potential of microbial transformation in mitigating herbicide contamination in agricultural settings. This research suggests applications in environmental remediation and the development of biotechnological approaches for the degradation of synthetic compounds (Sharma et al., 2012).

Synthesis of Novel Compounds

Research on the synthesis of novel compounds using related derivatives has been conducted, highlighting the versatility of these compounds in organic chemistry. For example, studies have shown the regioselective synthesis of disubstituted pyrimidin-4(3H)-ones, indicating applications in the development of new materials and pharmaceuticals (Dos Santos et al., 2015).

Antimicrobial Additives

Compounds structurally related to the query have been synthesized and evaluated as antimicrobial additives for surface coatings and printing ink paste. These compounds exhibited very good antimicrobial effects when incorporated into polyurethane varnish and printing ink, suggesting their application in enhancing the antimicrobial properties of coatings and inks (El‐Wahab et al., 2015).

Corrosion Inhibition

Research on pyrimidinic Schiff bases, which are structurally similar to the given compound, has shown their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. This highlights applications in the field of materials science, particularly in protecting metals from corrosion (Ashassi-Sorkhabi et al., 2005).

properties

IUPAC Name |

2-N-(6-chloro-2-methylsulfanylpyrimidin-4-yl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4S/c1-17-11-15-9(12)6-10(16-11)14-8-5-3-2-4-7(8)13/h2-6H,13H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFBXDMDZYCXIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Cl)NC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[3-(Phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2904641.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2904642.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2904643.png)

![(3,3-Difluorocyclobutyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2904644.png)

![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2904645.png)

![2-(2-chlorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2904652.png)

![N-(2-chloro-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2904657.png)

![2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2904658.png)

![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2904660.png)